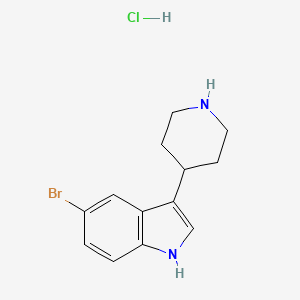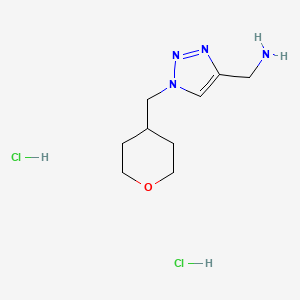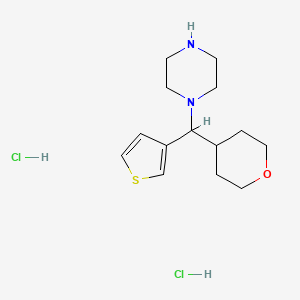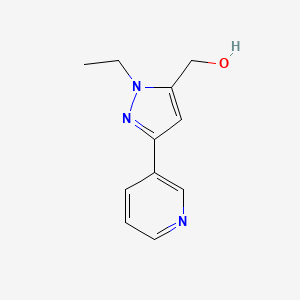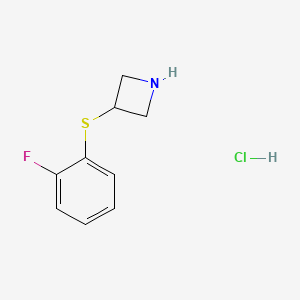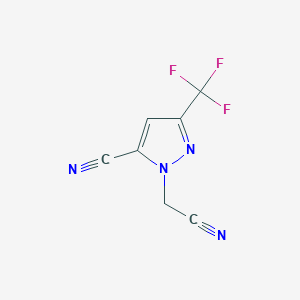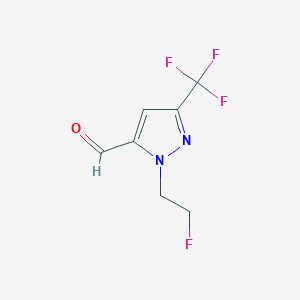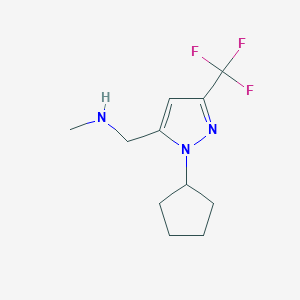![molecular formula C9H11N3 B1480824 6-环丁基-1H-咪唑并[1,2-b]吡唑 CAS No. 2097968-40-4](/img/structure/B1480824.png)
6-环丁基-1H-咪唑并[1,2-b]吡唑
描述
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound belonging to the pyrazole family. It is a versatile molecule that has been studied extensively due to its unique properties and potential applications in various scientific fields. This compound has been used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the development of drugs and in the study of biochemical and physiological effects.
科学研究应用
医药应用
1H-咪唑并[1,2-b]吡唑骨架已被用于合成普鲁万西林等药物的等排体,与原始药物相比,其在水性介质中的溶解度得到改善 .
合成方法
已报道涉及Br/Mg交换和TMP碱介导的区域选择性镁化和锌化的选择性官能化方法 . 这些方法可以应用于化学研究的各个领域。
作用机制
Target of Action
The 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole compound is a key structural unit for pharmaceutical, agrochemical, and material science applications . It has been reported to have diverse and very useful bioactivities . .
Mode of Action
The mode of action of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole involves selective functionalization of the scaffold using a bromine/magnesium exchange, as well as regioselective magnesiations and zincations with 2,2,6,6-tetramethylpiperidyl bases, followed by trapping reactions with various electrophiles .
Biochemical Pathways
It’s known that the compound can interact with diverse target therapeutic molecules with a wide range of binding interaction possibilities .
Pharmacokinetics
It has been reported that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media , which could potentially impact its bioavailability.
Result of Action
It’s known that the compound has diverse and very useful bioactivities .
Action Environment
It’s known that the compound’s solubility in aqueous media is significantly improved , which could potentially be influenced by environmental factors such as pH and temperature.
生化分析
Biochemical Properties
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with the 5-HT2A serotonin receptor, acting as a selective antagonist . This interaction is significant as it can modulate serotonin signaling pathways, which are involved in numerous physiological processes, including mood regulation, cognition, and perception . Additionally, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole has been found to inhibit certain kinases, thereby affecting cell signaling pathways that regulate cell growth and differentiation .
Cellular Effects
The effects of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Furthermore, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and survival . It also impacts cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the 5-HT2A serotonin receptor, blocking its activity and thereby inhibiting serotonin signaling . Additionally, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole inhibits the activity of certain kinases, leading to the disruption of cell signaling pathways that regulate cell growth and differentiation . This compound also modulates gene expression by affecting the activity of transcription factors, resulting in changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions. For instance, prolonged exposure to 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, long-term studies have indicated that this compound can lead to changes in gene expression and cellular metabolism, further influencing cell function .
Dosage Effects in Animal Models
The effects of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, this compound has been found to exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant effects occurring only above a certain dosage threshold .
Metabolic Pathways
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole can further interact with other metabolic enzymes, affecting metabolic flux and metabolite levels within the cell . Additionally, this compound has been shown to influence the activity of metabolic enzymes involved in energy production and utilization, thereby impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by various transporters and binding proteins. This compound is taken up by cells through active transport mechanisms, involving specific transporters that facilitate its entry into the cell . Once inside the cell, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . Additionally, this compound can be distributed to various tissues through the bloodstream, where it can exert its effects on different cell types .
Subcellular Localization
The subcellular localization of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within specific subcellular compartments can influence its activity and function, affecting various cellular processes .
属性
IUPAC Name |
6-cyclobutyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-7(3-1)8-6-9-10-4-5-12(9)11-8/h4-7,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDXHVOQINOJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC3=NC=CN3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





